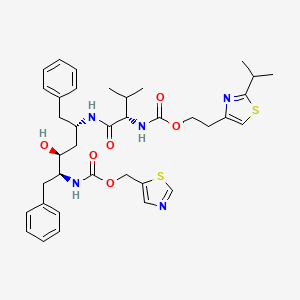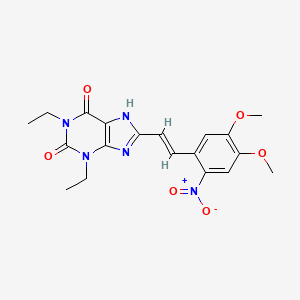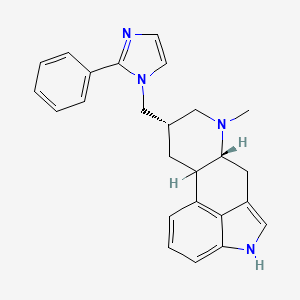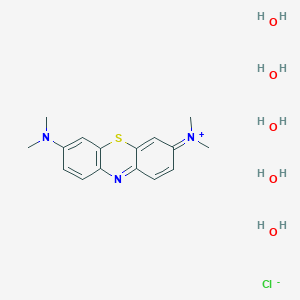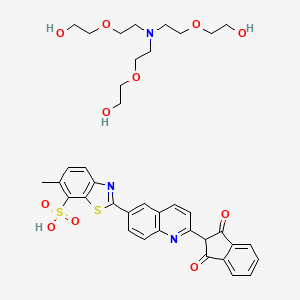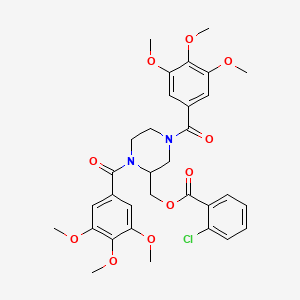
6,8-di-O-methylnidurufin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-di-O-methylnidurufin is a secondary metabolite isolated from the fungus Aspergillus versicolor. This compound is part of a group of natural products known for their structural complexity and biological activities. It has been identified as a new metabolite through various chromatographic and spectroscopic techniques .
準備方法
6,8-di-O-methylnidurufin is typically obtained from the culture of Aspergillus versicolor, an endophytic fungus isolated from marine brown algae such as Sargassum thunbergii. The preparation involves systematic fractionation of crude extracts using techniques like liquid-liquid partition, column chromatography, and thin-layer chromatography
化学反応の分析
6,8-di-O-methylnidurufin undergoes various chemical reactions, including oxidative rearrangements. These reactions are key during the biosynthesis of many secondary metabolites in fungi . Common reagents and conditions used in these reactions include silver acetate in organic solvents, which can lead to high yields of rearranged products . The major products formed from these reactions are often structurally complex and biologically active compounds.
科学的研究の応用
6,8-di-O-methylnidurufin has several scientific research applications, particularly in the fields of chemistry and biology. It exhibits antibacterial activities against Escherichia coli and Staphylococcus aureus, and has shown lethality against brine shrimp (Artemia salina)
作用機序
The exact mechanism of action of 6,8-di-O-methylnidurufin is not fully understood. its biological activities suggest that it may interact with specific molecular targets and pathways involved in bacterial growth and survival. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects .
類似化合物との比較
6,8-di-O-methylnidurufin is similar to other metabolites produced by Aspergillus versicolor, such as 6,8-di-O-methylaverufin and 6-O-methylaverufin . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific methylation pattern, which may contribute to its distinct biological properties .
特性
CAS番号 |
60397-71-9 |
|---|---|
分子式 |
C22H20O8 |
分子量 |
412.4 g/mol |
IUPAC名 |
(1R,17S,20S)-3,20-dihydroxy-7,9-dimethoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-22-5-4-12(23)21(30-22)17-14(29-22)8-11-16(20(17)26)19(25)15-10(18(11)24)6-9(27-2)7-13(15)28-3/h6-8,12,21,23,26H,4-5H2,1-3H3/t12-,21-,22+/m0/s1 |
InChIキー |
GJWLHYZAPSMRLW-LFYVKHLCSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
正規SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


